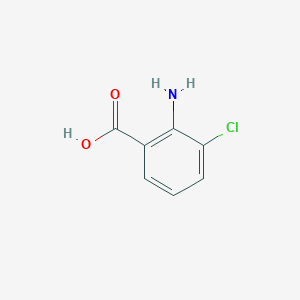

2-Amino-3-chlorobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUAMROXVQLJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213395 | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6388-47-2 | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6388-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Chlorobenzoic Acid

Novel Synthetic Routes and Process Optimization

The synthesis of 2-Amino-3-chlorobenzoic acid can be approached through several distinct chemical pathways. These routes begin from various precursors and employ different reaction mechanisms, each with unique characteristics regarding yield, purity, and industrial scalability.

Amidation of 3-chlorobenzoic acid as a synthetic pathway

One potential, though less direct, route to this compound involves the initial amidation of 3-chlorobenzoic acid. This conceptual pathway would first require the introduction of a nitro group, typically at the 2-position, to form 3-chloro-2-nitrobenzoic acid. The subsequent reduction of the nitro group would then yield the final product. The initial nitration step is critical for positioning the amino group correctly in the final structure.

Chlorination of 2-aminobenzoic acid as a synthetic pathway

The direct chlorination of 2-aminobenzoic acid (anthranilic acid) serves as a primary method for the synthesis of this compound. nih.gov This electrophilic aromatic substitution reaction must be carefully controlled to ensure the regioselective addition of the chlorine atom to the 3-position on the benzene (B151609) ring. The amino group is a strong activating group and directs ortho- and para-substitution; however, the position ortho to the amino group and meta to the carboxylic acid group is favored under specific conditions.

Catalytic Amination of 2,3-Dichlorobenzoic Acid in the Presence of Copper Catalysts

A highly effective and industrially viable process involves the catalytic amination of 2,3-Dichlorobenzoic acid. aurigeneservices.comgoogle.com This method utilizes a chlorine/ammonia (B1221849) exchange reaction (ammonolysis) in the presence of copper-containing catalysts at elevated temperatures and pressures. aurigeneservices.com The process is noted for producing this compound in high yield and with very high industrial purity. aurigeneservices.com

In a typical procedure, one mole of 2,3-Dichlorobenzoic acid is dissolved in water with an alkali metal hydroxide (B78521) and then reacted with a large molar excess of ammonia. google.com The reaction is catalyzed by copper species such as copper bronze, copper(I) salts, or copper(II) salts. google.com One specific example of this process, which results in an 85% yield, is detailed in the table below. aurigeneservices.com

Table 1: Conditions for Catalytic Amination of 2,3-Dichlorobenzoic Acid

| Parameter | Value |

|---|---|

| Starting Material | 2,3-Dichlorobenzoic Acid |

| Reagent | Aqueous Ammonia (approx. 1200-1300 mol %) |

| Catalyst | Copper(I) chloride (CuCl) |

| Temperature | 165°C - 175°C |

| Solvent | Water |

| Yield | 85% |

Data sourced from patent information describing an industrial preparation process. aurigeneservices.comresearchgate.net

Hoffmann Degradation of 3-Chlorophthalamic Acid in Synthetic Schemes

The Hoffmann degradation of 3-chlorophthalamic acid represents another synthetic route to this compound. aurigeneservices.comresearchgate.net This process involves the treatment of the amic acid with a hypohalite solution, which induces a rearrangement to form the corresponding amine with one fewer carbon atom. This specific pathway has been reported to produce this compound with a yield of 47%. aurigeneservices.comresearchgate.net

Reduction of 3-Chloro-2-nitrobenzoic Acid with Various Reducing Agents for Synthesis

A common and well-documented method for preparing this compound is the reduction of its nitro precursor, 3-Chloro-2-nitrobenzoic acid. aurigeneservices.com This transformation can be accomplished using a variety of reducing agents and reaction conditions, leading to different efficiencies and yields. aurigeneservices.comuni-saarland.de The choice of reducing agent is critical and can be tailored based on cost, scalability, and safety considerations.

Several reducing systems have been successfully employed for this conversion:

Sodium Dithionite (B78146) : Reduction with sodium dithionite in aqueous ammonia provides a high yield of 70%. uni-saarland.de

Catalytic Hydrogenation : The use of hydrogen gas over a platinum catalyst, such as platinum oxide, is another effective method. aurigeneservices.comuni-saarland.denih.gov Reported yields for this approach vary, with sources noting yields of 28% and 60% under different conditions. uni-saarland.denih.gov

Sodium Borohydride (B1222165)/Nickel(II) Chloride : A combination of sodium borohydride and nickel(II) chloride hexahydrate in methanol (B129727) can also be used for the reduction. aurigeneservices.comuni-saarland.de

Table 2: Comparative Analysis of Reducing Agents for 3-Chloro-2-nitrobenzoic Acid

| Reducing System | Solvent | Catalyst | Yield |

|---|---|---|---|

| Sodium Dithionite | Aqueous Ammonia | - | 70% uni-saarland.de |

| Hydrogen Gas | Tetrahydrofuran / Ethyl Acetate (B1210297) | Platinum oxide | 28% uni-saarland.de |

| Hydrogen Gas | 96% Ethanol | Platinum oxide | 60% nih.gov |

| Sodium Borohydride | Methanol | Nickel(II) chloride hexahydrate | Not Specified aurigeneservices.com |

This table summarizes findings from various research reports on the reduction of 3-Chloro-2-nitrobenzoic acid.

"One-Pot" Synthetic Strategies for Derivatization

This compound serves as a key building block in streamlined synthetic strategies for creating more complex molecules, particularly heterocyclic scaffolds. While not a "one-pot" synthesis of the acid itself, its functional groups are ideal for subsequent multi-component reactions.

A notable derivatization is its use in the synthesis of N-methyl-2-amino-3-chlorobenzamide. This amidation is a crucial step in the development of novel antimalarial agents. acs.org In a general procedure, this compound is reacted with methylamine (B109427) hydrochloride using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). acs.org This reaction efficiently converts the carboxylic acid into the corresponding methyl amide, which can then be used in further synthetic transformations, such as the construction of quinazolinone-based structures. acs.org This amidation has been reported to proceed with a yield of 74%. acs.org

Derivatization Strategies and Reaction Mechanisms

This compound serves as a versatile building block in organic synthesis, amenable to a variety of derivatization strategies that target its carboxylic acid and amino functional groups. These transformations, including esterification, acylation, and oxidation, allow for the generation of a diverse array of molecules with applications in pharmaceuticals and agrochemicals. google.comguidechem.com

Esterification Reactions of this compound

The conversion of the carboxylic acid moiety of this compound into an ester is a common and crucial transformation. This reaction is often a key step in the synthesis of more complex molecules, such as herbicides. guidechem.com

The synthesis of methyl 2-amino-3-chlorobenzoate, an important intermediate, can be achieved through several methods. guidechem.com One effective approach involves the reaction of this compound with a methylating agent in the presence of a base and an organic solvent. google.com

A specific protocol for the synthesis of methyl 2-amino-3-chlorobenzoate involves dissolving this compound in an organic solvent like N,N-dimethylformamide (DMF) at room temperature. guidechem.comgoogle.com An inorganic base, such as potassium carbonate, is then added to the solution. guidechem.com After a brief stirring period at a reduced temperature of approximately 10°C, a methylating reagent like dimethyl sulfate (B86663) is slowly introduced. guidechem.comgoogle.com The reaction is then allowed to proceed at room temperature for several hours. google.com The final product, methyl 2-amino-3-chlorobenzoate, can be isolated by precipitation in water, followed by filtration, washing, and drying, affording high yields and purity. guidechem.com

Alternative, though potentially less efficient or more hazardous, methods for preparing methyl 2-amino-3-chlorobenzoate have also been reported. These include processes starting from 3-chlorophthalic anhydride, which involves amination, Hofmann degradation, and subsequent esterification, but often results in a mixture of isomers and lower yields. guidechem.com Another route utilizes the reaction of 2-aminobenzoic acid methyl ester with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DDH), which can lead to multiple by-products. guidechem.com A third method involves the use of highly toxic phosgene (B1210022) to convert this compound into 3-chloroisatoic anhydride, which is then esterified with methanol. guidechem.comgoogle.com

Table 1: Synthesis of Methyl 2-amino-3-chlorobenzoate

| Reactants | Reagents | Solvent | Conditions | Yield | Purity (HPLC) |

| This compound | Potassium carbonate, Dimethyl sulfate | DMF | Cool to 10°C, then stir at room temperature for 6 hours | 95.0% | 97% |

Data sourced from a specific synthetic protocol. guidechem.com

Acylation Reactions of this compound

Acylation reactions targeting the amino group of this compound are fundamental for creating amide bonds, a key structural feature in many biologically active compounds.

The acylation of one aminobenzoic acid with another, such as the reaction between this compound and 2-aminobenzoic acid, leads to the formation of a di-acylated aromatic structure. This type of reaction is a standard method for synthesizing more complex molecules with potential applications in medicinal chemistry.

To facilitate the formation of the amide bond during acylation, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI) are commonly used for this purpose in both esterification and amidation reactions. rsc.org

In addition to coupling agents, catalysts are often used to increase the rate of the reaction. rsc.org 4-Dimethylaminopyridine (DMAP) is a common catalyst used in conjunction with carbodiimides to promote efficient acylation. rsc.org Another activating agent that can be used is 1,1'-carbonyldiimidazole (B1668759) (CDI), which offers advantages in terms of stability. rsc.org

Table 2: Reagents for Acylation Reactions

| Reagent Type | Examples | Function |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI) | Facilitate amide bond formation |

| Catalysts | 4-Dimethylaminopyridine (DMAP) | Increase reaction rate |

| Activating Agents | 1,1'-Carbonyldiimidazole (CDI) | Activate carboxylic acid for acylation |

Information compiled from sources on acylation and coupling reactions. rsc.org

Oxidation Reactions of the Amino Group in this compound

The amino group of this compound can be subjected to oxidation reactions to yield different functional groups. A common transformation is the oxidation of the amino group to a nitro group. This reaction is typically carried out using strong oxidizing agents.

Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly employed for the oxidation of amino groups to nitro derivatives. This transformation alters the electronic properties and reactivity of the aromatic ring, providing a pathway to further functionalization.

Reduction Reactions of the Carboxylic Acid Group in this compound

The carboxylic acid functional group of this compound can undergo reduction to yield the corresponding primary alcohol, (2-amino-3-chlorophenyl)methanol. This transformation is a fundamental reaction in organic synthesis, converting the acid moiety into a versatile alcohol group.

Detailed Research Findings:

While specific documented examples detailing the reduction of this compound are not prevalent, the reaction is typically achieved using powerful reducing agents capable of reducing carboxylic acids. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), often in the presence of an activating agent, are standard choices for this type of conversion. chemicalbook.com The general mechanism involves the hydride transfer from the reducing agent to the carbonyl carbon of the carboxylic acid, which, after workup, results in the primary alcohol. The presence of the amino and chloro groups on the aromatic ring requires careful selection of reaction conditions to avoid undesired side reactions. The resulting product, (2-amino-3-chlorophenyl)methanol, is a useful reactant for the synthesis of various biologically active compounds, including PI3K inhibitors and CGRP-receptor antagonists. smolecule.com

| Reaction | Starting Material | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Reduction of Carboxylic Acid | This compound | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | (2-Amino-3-chlorophenyl)methanol | chemicalbook.comsmolecule.com |

Nucleophilic Substitution Reactions of the Chlorine Atom in this compound

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is particularly useful for building more complex molecular architectures.

Detailed Research Findings:

A notable example of this reaction is the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid to produce this compound. In this industrial process, one of the chlorine atoms is displaced by ammonia in the presence of a copper catalyst at high temperatures and pressures, demonstrating the feasibility of nucleophilic aromatic substitution on this ring system. google.com This process achieves a high yield and produces the target compound with high purity. google.com

Furthermore, the chlorine atom can be substituted with other nucleophiles, such as amines and hydroxyl groups. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-nitrogen and carbon-oxygen bonds on aryl halides. For instance, the reaction of 2-chlorobenzoic acid with aminothiazoles, facilitated by copper catalysis and sometimes ultrasonic irradiation, leads to the formation of N-aryl anthranilic acid analogues which can then cyclize. researchgate.net Similarly, the carboxylic acid group ortho to the chlorine has been shown to facilitate Ullmann-type hydroxylation reactions, suggesting that this compound could react with hydroxide salts or water under copper catalysis to yield 2-amino-3-hydroxybenzoic acid. nih.gov

| Reaction Type | Substrate Example | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ammonolysis | 2,3-Dichlorobenzoic acid | Ammonia (aq.) | CuCl catalyst, 150-220°C | This compound | 85% | google.com |

| Ullmann Condensation | 2-Chlorobenzoic acids | 2-Aminothiazole | Cu/CuI catalyst, DMF, Ultrasound | 5H- guidechem.comambeed.comthiazolo[2,3-b]quinazolin-5-one derivatives | - | researchgate.net |

| Ullmann-type Hydroxylation | 2-Chlorobenzoic acid | Hydroxide (from H₂O) | Copper catalyst, Ligand (e.g., pyridine-2-aldoxime), Water | Salicylic (B10762653) acid | - | nih.gov |

Advanced Synthetic Applications and Material Development

The distinct functional groups of this compound make it a key starting material for a range of advanced applications, from complex pharmaceuticals to novel functional materials.

Role as an Intermediate in Complex Organic Molecule Synthesis

This compound is a crucial intermediate for the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agricultural sectors. ontosight.aigoogle.com

Detailed Research Findings:

Its role as a precursor is well-documented in patent literature. For example, it is an essential starting material for the preparation of 4-chloro-11-oxo-11H-pyrido-[2,1-b]quinazoline-8-carboxylic acid, a quinazoline (B50416) derivative developed as a pharmaceutical antiallergic agent. google.com In the field of agriculture, it serves as a precursor for thiazolo-[2,3-b]-quinazolones, which are utilized as plant growth regulators. google.com The synthesis of these complex heterocyclic systems often involves an initial reaction of the amino group of this compound, followed by cyclization steps to build the final scaffold. The presence of the chlorine atom can be used for further functionalization or can be an integral part of the final molecule's structure and activity.

| Intermediate | Final Product Class | Application | Reference |

|---|---|---|---|

| This compound | Quinazoline derivatives | Antiallergic agents | google.com |

| This compound | Thiazolo-[2,3-b]-quinazolones | Plant growth regulators | google.com |

Utilization in the Synthesis of Functional Materials

The aromatic structure and multiple functional groups of this compound make it a candidate for incorporation into functional materials such as dyes and polymers. ontosight.ai

Detailed Research Findings:

This compound is cited as a component in the production of dyes and pigments. guidechem.com In this context, the amino group can be diazotized and coupled to other aromatic systems to form azo dyes, a large and important class of colored compounds. The specific color and properties of the resulting dye would be influenced by the electronic effects of the chlorine and carboxylic acid groups. Additionally, its structure allows it to be used as a monomer or a modifying agent in polymer synthesis. ontosight.ai For instance, the carboxylic acid and amino groups can be used to form polyamide or polyester (B1180765) linkages, incorporating the chloro-substituted phenyl ring into a polymer backbone. This could impart specific properties such as thermal stability or flame retardancy to the resulting material. While the potential is clear, specific, widely-cited examples of commercial dyes or polymers derived directly from this compound are not extensively detailed in the reviewed literature.

Application in Cross-Coupling Reactions of Organic Compounds

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for several such transformations. biosynth.com

Detailed Research Findings:

The most prominent application of this compound in this area is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. It reacts with various amines, such as phenylene diamine, to form N-aryl anthranilic acids. ekb.eg These products are themselves valuable, and can be further cyclized to create acridone (B373769) derivatives, which are heterocyclic compounds with a range of biological activities. ekb.eg

The presence of an aryl chloride moiety also makes this compound a potential substrate for palladium-catalyzed cross-coupling reactions. It has been noted that the compound can participate in reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds. ambeed.com In a Suzuki reaction, the chlorine atom would be substituted by an organic group from a boronic acid or ester partner. Similarly, the Heck reaction, which couples aryl halides with alkenes, is known to tolerate a wide range of functional groups, including carboxylic acids, making this a plausible, though less documented, transformation for this compound. thermofisher.comchemie-brunschwig.ch These reactions would allow for the direct attachment of new carbon-based substituents to the aromatic ring, significantly expanding its synthetic utility.

| Reaction Name | Catalyst Type | Bond Formed | General Application | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper | C-N | Synthesis of N-aryl anthranilic acids and acridones | ekb.eg |

| Suzuki-Miyaura Coupling | Palladium | C-C | Formation of biaryl compounds | ambeed.com |

| Heck Reaction | Palladium | C-C | Arylation of alkenes | thermofisher.com |

Biological Activities and Pharmacological Investigations of 2 Amino 3 Chlorobenzoic Acid

Antimicrobial Efficacy and Mechanisms of Action

Studies have systematically evaluated the antimicrobial effects of 2-amino-3-chlorobenzoic acid against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Bioassay-guided fractionation techniques have been employed to isolate and identify the compound's activity against various microbial pathogens. mdpi.comnih.gov The mechanisms through which this compound exerts its antimicrobial effects are an area of ongoing research, with current findings suggesting it possesses potent antibacterial properties. mdpi.com

The efficacy of this compound has been tested against notable Gram-positive bacteria, including strains of Staphylococcus aureus. mdpi.comnih.gov

Research has demonstrated that this compound exhibits antimicrobial activity against the standard strain Staphylococcus aureus (ATCC 25923). mdpi.comnih.gov Bioassay-guided fractionation of extracts from Streptomyces coelicolor ERI-15 identified this compound as a key agent responsible for the observed antibacterial effects. mdpi.com

Notably, this compound has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This highlights its potential as a therapeutic agent in combating antibiotic-resistant bacterial infections. mdpi.comnih.gov

The antimicrobial spectrum of this compound also includes activity against Gram-negative bacteria. mdpi.comnih.gov

Studies have confirmed the antimicrobial efficacy of this compound against Escherichia coli (ATCC 25922). mdpi.comnih.gov This indicates a broad-spectrum potential of the compound.

Investigations have also included the evaluation of this compound against Bacillus subtilis (ATCC 441), where it has demonstrated antibacterial properties. mdpi.comnih.gov

Antimicrobial Activity of this compound

| Bacterial Strain | Type | ATCC Number | Activity Observed |

| Staphylococcus aureus | Gram-Positive | 25923 | Yes |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-Positive | N/A | Yes |

| Escherichia coli | Gram-Negative | 25922 | Yes |

| Bacillus subtilis | Gram-Negative | 441 | Yes |

Postulated Mechanisms of Antimicrobial Action

This compound has demonstrated notable antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com While the precise mechanisms are still under investigation, several hypotheses have been put forward based on its structural characteristics and its origin as a natural product.

One of the leading postulated mechanisms for the antimicrobial action of this compound is its potential to act as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). nih.gov This bacterial enzyme is crucial for the de novo synthesis of folate, an essential nutrient for bacteria to produce nucleic acids (DNA and RNA). chemspider.com The DHPS enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. chemspider.com

Compounds that are structural analogs of PABA can competitively bind to the active site of DHPS, thereby blocking the synthesis of folic acid and inhibiting bacterial growth. researchgate.net Sulfonamides, a well-known class of antibiotics, function through this very mechanism. nih.gov Given that this compound is an aminobenzoic acid derivative and thus a structural analog of PABA, it is hypothesized that it may act in a similar manner, disrupting the folate synthesis pathway in susceptible bacteria. nih.gov

The discovery of this compound itself is a testament to the importance of microbial natural products in the search for new antibiotics. The compound has been isolated from Streptomyces coelicolor, a species belonging to a genus renowned for its prolific production of a wide array of secondary metabolites with therapeutic potential. mdpi.com The genus Streptomyces is responsible for producing over two-thirds of all clinically useful antibiotics of natural origin. nih.gov The identification of potent antibacterial activity in a compound like this compound from this source underscores the value of continued exploration of microbial biodiversity for discovering novel bioactive molecules that can address the growing challenge of antibiotic resistance. mdpi.com

Another potential mechanism of antimicrobial action is linked to the compound's effect on fundamental cellular processes such as metabolite transport and protein synthesis. Research has shown that treatment with this compound can lead to a significant decrease in alkaline phosphatase (ALP) activity. mdpi.com ALP is an enzyme that plays a critical role in various biological functions, including the transport of metabolites across cell membranes and protein synthesis. mdpi.com By modulating ALP activity, this compound may disrupt these essential pathways, leading to the inhibition of bacterial growth. This suggests that the compound's antimicrobial effects could be multifaceted, extending beyond a single target to interfere with broader cellular metabolic and synthetic integrity. mdpi.com

Anticancer Properties and Cellular Pathway Modulation

In addition to its antimicrobial effects, this compound has been investigated for its potential as an anticancer agent. Studies have focused on its cytotoxic effects on various cancer cell lines and the modulation of cellular pathways involved in cancer progression.

Research has demonstrated that this compound exhibits strong cytotoxic effects against specific cancer cells, highlighting its potential for targeted cancer therapy. mdpi.com

The efficacy of this compound has been specifically evaluated against the MDA-MB-231 human breast cancer cell line, a model for triple-negative breast cancer. The compound was found to exert potent cytotoxic effects in both a dose- and time-dependent manner. mdpi.com

The cytotoxicity was quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The IC50 values were measured at different time points, revealing a significant increase in potency with longer exposure. The IC50 values were determined to be 26 µM at 24 hours, decreasing to 5 µM at 48 hours, and then slightly adjusting to 7.2 µM at 72 hours of treatment. mdpi.com This demonstrates a rapid and sustained cytotoxic impact on these aggressive breast cancer cells. mdpi.com

| Time Point | IC50 Value (µM) |

|---|---|

| 24 Hours | 26 |

| 48 Hours | 5 |

| 72 Hours | 7.2 |

Cytotoxic Effects on Cancer Cell Lines

Comparative Studies with Normal Cell Lines (e.g., 3T3 cells)

The selective cytotoxicity of a compound against cancerous cells while sparing normal cells is a critical attribute in the development of anticancer agents. Investigations into this compound (2A3CB) have included comparative studies using both cancer and normal cell lines to assess its cytotoxic profile. mdpi.comresearchgate.net Specifically, the compound was tested against the human breast cancer cell line MDA-MB-231 and the normal mouse fibroblast 3T3 cell line. researchgate.net

In these studies, this compound demonstrated potent cytotoxic effects against the MDA-MB-231 breast cancer cells. mdpi.com The efficacy of the compound was found to be time-dependent, as evidenced by the half-maximal inhibitory concentration (IC50) values recorded at different time intervals. mdpi.comresearchgate.net This targeted action against a cancer cell line underscores the compound's potential as a subject for further oncological research.

Table 1: Cytotoxicity of this compound against MDA-MB-231 Cells

| Time Point | IC50 Value (µM) |

|---|---|

| 24 hours | 26 |

| 48 hours | 5 |

| 72 hours | 7.2 |

This table presents the IC50 values of this compound on the MDA-MB-231 breast cancer cell line at various durations of exposure. Data sourced from a study on compounds derived from Streptomyces coelicolor. mdpi.comresearchgate.net

Inhibition of Cell Proliferation and Migration

The uncontrolled proliferation of cells and their ability to migrate to distant sites are hallmarks of cancer, leading to tumor growth and metastasis. mdpi.com Research has shown that this compound significantly inhibits both cell proliferation and migration in cancer cells. mdpi.comresearchgate.net This dual action suggests that the compound can interfere with primary tumor progression and the metastatic cascade. The ability to suppress these fundamental cancer-related processes highlights the therapeutic potential of this compound. mdpi.com

Induction of Apoptosis via Caspase-Mediated Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer therapies aim to trigger this process in malignant cells. nih.gov Studies have revealed that this compound is a potent inducer of apoptosis. mdpi.comresearchgate.net The mechanism of this induction is reported to occur through caspase-mediated pathways. mdpi.com

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. mdpi.com Treatment with this compound led to a markedly strong and highly significant increase in the activity of two key caspases: Caspase-9 (an initiator caspase) and Caspase-3 (an executioner caspase). mdpi.com This activation of the caspase cascade confirms that the compound's pro-apoptotic effects are channeled through this critical cell death signaling pathway. mdpi.com

Gene Expression Modulation and Associated Pathways

The biological activities of this compound are underpinned by its ability to modulate the expression of key genes involved in cancer-related pathways. Research indicates that the compound influences the expression levels of several proteins critical to cell survival, proliferation, and apoptosis, suggesting a multi-targeted mechanism of action. mdpi.comresearchgate.net

Table 2: Summary of Gene Expression Modulation by this compound

| Gene | Protein Function | Observed Effect |

|---|---|---|

| PTEN | Tumor Suppressor | Downregulation |

| PCNA | Cell Proliferation Marker | Downregulation |

| BAX | Pro-Apoptotic Protein | Downregulation |

This table summarizes the observed effects of this compound on the expression of key regulatory genes in cancer cells. mdpi.comresearchgate.net

Investigations into the molecular effects of this compound have shown that it downregulates the expression of Phosphatase and Tensin Homolog (PTEN). mdpi.comresearchgate.net PTEN is a well-established tumor suppressor gene that plays a crucial role in regulating cell growth, proliferation, and survival. nih.gov The observed downregulation of PTEN by the compound is a specific finding reported in the context of its broader impact on cancer cell signaling pathways. mdpi.com

Proliferating Cell Nuclear Antigen (PCNA) is a protein that is essential for DNA replication and repair, and its expression is closely linked to cell proliferation. High levels of PCNA are typically found in rapidly dividing cells, including cancer cells. Treatment with this compound was found to downregulate the expression of PCNA. mdpi.comresearchgate.net This finding is consistent with the compound's observed inhibitory effects on cell proliferation, providing a molecular basis for its anti-proliferative activity. mdpi.com

BAX (Bcl-2-associated X protein) is a key pro-apoptotic member of the Bcl-2 family of proteins. frontiersin.org It plays a central role in the intrinsic pathway of apoptosis by promoting the permeabilization of the mitochondrial outer membrane. frontiersin.org Scientific investigations have reported that treatment with this compound leads to the downregulation of BAX expression. mdpi.comresearchgate.net While the compound demonstrates strong pro-apoptotic activity through significant caspase activation, its effect on BAX expression is noted as a specific molecular consequence of its interaction with cellular pathways. mdpi.com

Downregulation of STAT3 Expression

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell proliferation, survival, and differentiation. oncozine.com In many types of cancer, STAT3 is persistently activated, which contributes to tumor growth and progression. oncozine.com Therefore, targeting STAT3 is considered a promising strategy in cancer therapy. oncozine.com

Recent research has identified this compound (2A3CB), a compound isolated from Streptomyces coelicolor ERI-15, as an agent capable of downregulating STAT3 expression. mdpi.comresearchgate.net In a study involving the human breast cancer cell line MDA-MB-231, treatment with 2A3CB led to a notable decrease in the expression levels of STAT3. mdpi.comresearchgate.net This downregulation of STAT3 is significant as it is linked to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). mdpi.comresearchgate.net The ability of this compound to modulate STAT3 expression underscores its potential as a molecule of interest in the investigation of new anticancer agents. mdpi.comresearchgate.net The observed reduction in STAT3 protein levels by 2A3CB suggests a direct or indirect interference with the signaling pathways that regulate STAT3 activity or stability. mdpi.comnih.gov

| Cell Line | Treatment | Key Finding | Reference |

| MDA-MB-231 | This compound (2A3CB) | Downregulation of STAT3 expression | mdpi.comresearchgate.net |

Targeting PI3K/AKT Markers via miRNA Modulation

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.gov Its aberrant activation is a common feature in many cancers, making it a key target for therapeutic intervention. nih.gov MicroRNAs (miRNAs) are small non-coding RNA molecules that can regulate gene expression post-transcriptionally, and their dysregulation can impact signaling pathways like PI3K/AKT. nih.gov

A study on this compound, derived from S. coelicolor ERI-15, has revealed its ability to act as a cancer antagonist by targeting PI3K/AKT markers, potentially through the modulation of miRNAs. mdpi.com The research demonstrated that 2A3CB treatment of MDA-MB-231 breast cancer cells resulted in the downregulation of key proteins in the PI3K/AKT pathway. mdpi.com This suggests that this compound may influence the expression of specific miRNAs that in turn target and regulate components of this pathway. mdpi.com The modulation of the PI3K/AKT pathway by 2A3CB highlights its potential as a natural therapeutic candidate for targeted cancer treatment, particularly in cancers where this pathway is overactive. mdpi.comresearchgate.net

| Compound | Source | Targeted Pathway | Proposed Mechanism | Reference |

| This compound (2A3CB) | Streptomyces coelicolor ERI-15 | PI3K/AKT | miRNA Modulation | mdpi.com |

Inhibition of Metastasis through Suppression of Invasion and Migration

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. mdpi.com This complex process involves the invasion of surrounding tissues and the migration of cancer cells. frontiersin.org Therefore, compounds that can inhibit these processes are of great interest in cancer research.

This compound has been shown to possess potent anticancer properties by significantly inhibiting the proliferation and migration of MDA-MB-231 breast cancer cells. mdpi.comresearchgate.net The study indicated that the expression levels of proteins involved in metastasis, such as PTEN and PCNA, were downregulated following treatment with 2A3CB. mdpi.comresearchgate.net This downregulation suggests an underlying mechanism for the observed inhibition of metastasis through the suppression of invasion and migration. mdpi.comresearchgate.net The ability of 2A3CB to impede the migratory and invasive capabilities of cancer cells points to its potential as a natural therapeutic candidate for controlling cancer progression and metastasis. mdpi.comresearchgate.net

| Cell Line | Treatment | Effect on Metastasis | Associated Molecular Changes | Reference |

| MDA-MB-231 | This compound (2A3CB) | Inhibition of cell migration | Downregulation of PTEN and PCNA expression | mdpi.comresearchgate.net |

Anti-Inflammatory Potential

While direct and extensive studies on the anti-inflammatory properties of this compound are limited, related compounds and derivatives of aminobenzoic acid have been investigated for their anti-inflammatory effects. nih.gov For instance, certain derivatives have been shown to inhibit tumor growth and metastasis in bladder cancer models by targeting inflammatory pathways such as TNFα/NFΚB. nih.gov Additionally, some microbial metabolites that are structural analogs, like 3-chloroanthranilic acid (a synonym for this compound), have exhibited notable bioactivity, which can include anti-inflammatory effects. mdpi.com The investigation of salicylic (B10762653) acid derivatives has also provided insights into anti-inflammatory mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes. nih.govukwms.ac.idresearchgate.net Although these findings are not directly on this compound, they suggest a potential area for future research into its specific anti-inflammatory capabilities.

Role as a Biochemical Reagent in Life Science Research

This compound is utilized as a biochemical reagent in the field of life science research. medchemexpress.commedchemexpress.combiosynth.com It is commercially available from various chemical suppliers for use in laboratory settings. medchemexpress.commedchemexpress.combiosynth.comfishersci.com As a biochemical reagent, it can serve as a building block in organic synthesis or as a tool for investigating biological processes. medchemexpress.commedchemexpress.combiosynth.com Its application in research is strictly for scientific laboratory purposes and not for diagnostic, therapeutic, or in vivo use in humans or animals. biosynth.commybiosource.com The availability of this compound facilitates further exploration of its chemical and biological properties, including its potential pharmacological activities. medchemexpress.commedchemexpress.com

Source, Isolation, and Purification of Natural 2 Amino 3 Chlorobenzoic Acid

Microbial Production and Bioactivity-Guided Fractionation

Actinomycetes, particularly those from the Streptomyces genus, are well-regarded for their capacity to synthesize a diverse range of bioactive secondary metabolites. nih.gov Research has identified Streptomyces coelicolor strain ERI-15 as a producer of 2-Amino-3-chlorobenzoic acid. nih.govmdpi.com The isolation process is typically guided by bioassays to track the active compound through various separation stages. researchgate.net This bioassay-guided fractionation was conducted against several bacterial pathogens, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.govresearchgate.net

Streptomyces coelicolor ERI-15, an actinomycete strain isolated from soil, has been identified as a natural source of this compound. mdpi.comecronicon.net The compound is one of several antimicrobial substances produced by this strain. ecronicon.net Its identification was part of a broader investigation into the antimicrobial and anticancer properties of metabolites from this microorganism. nih.govmdpi.com The structure of the isolated compound was confirmed through various spectral analyses, including Infrared (IR), mass spectrometry, and Nuclear Magnetic Resonance (NMR). mdpi.comresearchgate.net

The production of this compound from S. coelicolor ERI-15 is achieved through controlled fermentation processes. nih.govmdpi.com While specific media components and conditions are optimized for microbial growth and metabolite production, the general approach involves culturing the bacterium in a suitable liquid broth. This cultivation allows the microorganism to enter the stationary phase of its growth cycle, during which the production of secondary metabolites, including the target compound, is typically maximized. Following the fermentation period, the bioactive compounds are extracted from the culture broth for subsequent isolation. researchgate.net

Following fermentation and extraction, the crude extract containing a mixture of metabolites is subjected to column chromatography for initial separation. nih.govmdpi.com This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) passes through the column. ecronicon.net

In the isolation from Streptomyces sp. ERI-15, the crude ethyl acetate (B1210297) extract was fractionated using a silica gel column. ecronicon.net A gradient of solvents with increasing polarity, such as combinations of hexane, ethyl acetate, acetone, and methanol (B129727), was used to elute different compounds. ecronicon.net The resulting fractions were collected and screened for bioactivity, with fractions 7, 8, and 9 showing significant antibacterial effects, indicating the presence of the target compounds. researchgate.netecronicon.net

Fractions from column chromatography that exhibit significant bioactivity undergo further purification using preparative Thin-Layer Chromatography (TLC). mdpi.comresearchgate.net This method involves applying the concentrated active fraction as a band onto a thick layer of silica gel on a glass plate. The plate is then developed in a sealed chamber containing a specific solvent system.

For the purification of this compound, a solvent system of 4:6 hexane:ethyl acetate was utilized. mdpi.comecronicon.net This process separates the components of the fraction based on their affinity for the stationary and mobile phases. rochester.edu The compound was identified as a distinct band with a Retention factor (Rf) value of 0.22. mdpi.comecronicon.net This band, often visualized under UV light, is physically scraped from the plate, and the pure compound is then eluted from the silica gel with a polar solvent. rochester.edu

Table 1: Physico-chemical Properties of this compound from Streptomyces sp. ERI-15

| Property | Value | Source |

|---|---|---|

| Appearance | Pale-yellow fine crystals | mdpi.comecronicon.net |

| Molecular Formula | C₇H₆ClNO₂ | mdpi.comecronicon.net |

| Molecular Weight | 171.58 g/mol | mdpi.com |

| Melting Point | 193–194 °C | mdpi.comecronicon.net |

| Rf Value (4:6 Hexane:Ethyl Acetate) | 0.22 | mdpi.comecronicon.net |

| UV-Vis Absorbance Peaks | 361 nm, 270 nm, 220 nm | mdpi.com |

| Infrared (IR) Spectroscopy Peaks | 3482 cm⁻¹ and 1594 cm⁻¹ | mdpi.com |

Production by Halophytic Bacteria

In addition to its production by Streptomyces, research has indicated that structural analogs of this compound are also produced by certain halophytic bacteria. mdpi.comecronicon.net Halophytic, or salt-loving, bacteria are microorganisms that thrive in high-salinity environments. nih.gov These bacteria have been noted to produce bioactive compounds, including those with a single phenyl ring and small substituents, such as 3-chloroanthranilic acid, a synonym for this compound. mdpi.comecronicon.netsigmaaldrich.com The ability of some moderately halophilic bacteria to utilize compounds like 3-chlorobenzoic acid further highlights the metabolic diversity of these extremophiles and their potential as sources for novel natural products. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Chlorobenzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, with each functional group exhibiting characteristic absorption or scattering frequencies. This allows for a rapid and non-destructive method of identifying the key chemical moieties within the 2-Amino-3-chlorobenzoic acid molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. The spectrum is characterized by a series of absorption bands that confirm the presence of the amino group (NH₂), the carboxylic acid group (COOH), the aromatic ring, and the carbon-chlorine bond (C-Cl).

Key spectral features include a broad peak in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with the C-H stretching bands. The amino group presents two distinct N-H stretching peaks around 3300–3500 cm⁻¹. rsc.org A very strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid is typically observed around 1700 cm⁻¹. rsc.org Additionally, peaks corresponding to the aromatic C=C stretching vibrations are found in the 1450–1600 cm⁻¹ range. rsc.org One study identified specific peaks at 3482 cm⁻¹ and 1594 cm⁻¹, highlighting the presence of key functional groups. mdpi.com The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3300–3500 | N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) |

| 2500–3300 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 (strong) | C=O Stretch | Carboxylic Acid (-COOH) |

| 1500–1600 | N-H Bend | Amino (-NH₂) |

| 1450–1600 | C=C Stretch | Aromatic Ring |

| 1200–1300 | C-O Stretch | Carboxylic Acid (-COOH) |

Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the molecular vibrations of this compound. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar and symmetric bonds, making it effective for analyzing the carbon skeleton of the aromatic ring and the C-Cl bond.

The Raman spectrum of this compound would be expected to show strong bands corresponding to the symmetric stretching vibrations of the aromatic ring. While specific experimental data for this compound is not widely published, analysis of similar molecules like 5-amino-2-chlorobenzoic acid provides expected ranges for key vibrations. nih.gov The C-Cl stretching vibration, which may be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum. The symmetric vibrations of the carboxylic acid and amino groups would also be observable. The availability of FT-Raman spectral data in databases confirms its utility in the analysis of this compound. nih.gov

Table 2: Expected Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3000–3100 | Aromatic C-H Stretch | Aromatic Ring |

| ~1600 | Aromatic C=C Stretch | Aromatic Ring |

| 1200-1300 | C-N Stretch | Amino (-NH₂) |

| 700–800 | C-Cl Stretch | Chloro-substituent (-Cl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the this compound structure.

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. In a solvent such as DMSO-d₆, the spectrum shows distinct signals for the carboxylic acid proton, the amine protons, and the three aromatic protons.

The carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet far downfield, typically above 12 ppm. rsc.org A signal reported at 13.0 ppm is consistent with this assignment. chemicalbook.com The amine protons (-NH₂) also produce a distinct signal. The three protons on the aromatic ring are chemically non-equivalent and give rise to separate signals. Their chemical shifts and splitting patterns (coupling) are dictated by their position relative to the electron-withdrawing chloro and carboxylic acid groups and the electron-donating amino group. Published data for the aromatic region in DMSO-d₆ shows signals at approximately 7.77, 7.49, and 6.60 ppm. chemicalbook.com

Table 3: ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~13.0 | Singlet (broad) | 1H, -COOH |

| 7.774 | Doublet | 1H, Aromatic (H-6) |

| 7.494 | Triplet | 1H, Aromatic (H-5) |

| 6.600 | Doublet | 1H, Aromatic (H-4) |

| Not specified | Broad | 2H, -NH₂ |

Note: Multiplicity and precise assignment of aromatic protons can vary and are best confirmed by 2D NMR.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, seven unique carbon signals are expected: one for the carboxylic acid carbonyl, and six for the aromatic ring carbons, each with a unique chemical environment due to the substitution pattern.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 169.1 ppm. chemicalbook.com The aromatic carbons have chemical shifts spread over a range from approximately 111 to 147 ppm. The carbons directly attached to the electronegative chlorine (C-3) and nitrogen (C-2) atoms, as well as the carbon bearing the carboxylic acid group (C-1), are readily identified. The remaining three aromatic carbons (C-4, C-5, C-6) can be assigned based on their chemical shifts and by using advanced NMR techniques.

Table 4: ¹³C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 169.12 | C-7 (-COOH) |

| 146.89 | C-2 (-C-NH₂) |

| 133.64 | C-6 |

| 130.37 | C-4 |

| 119.06 | C-1 (-C-COOH) |

| 115.08 | C-5 |

| 111.91 | C-3 (-C-Cl) |

Note: Assignments are based on published data and predictive models; definitive assignment requires 2D NMR. chemicalbook.com

While 1D ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are employed to confirm the precise connectivity and finalize the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their sequence on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. An HSQC spectrum would show correlations between the proton signal at 6.60 ppm and its corresponding carbon (C-4), the proton at 7.49 ppm and C-5, and the proton at 7.77 ppm and C-6. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for placing the substituents. For instance, the aromatic proton H-4 would show a correlation to the carbon C-2 (bearing the amino group) and C-6. The proton H-6 would show a correlation to the carboxyl carbon (C-7), confirming the ortho relationship between the carboxylic acid and the amino group. These long-range correlations provide the final pieces of the puzzle, locking in the 2-amino, 3-chloro substitution pattern. nih.gov

By combining these advanced techniques, a complete and verified map of the molecular structure can be constructed, leaving no ambiguity as to the identity of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, which has a molecular formula of C₇H₆ClNO₂, the calculated molecular weight is approximately 171.58 g/mol . mdpi.comnih.gov

In mass spectrometry analysis, the compound is ionized, often forming a molecular ion (M+) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk Gas Chromatography-Mass Spectrometry (GC-MS) data reveals a prominent molecular ion peak for this compound at an m/z of approximately 171 or 172.3 ([M+H]⁺). nih.govguidechem.com

The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ions break down into smaller, characteristic fragment ions. chemguide.co.uk For this compound, significant fragmentation peaks are observed at m/z values of 155 and 153. nih.gov These fragments likely correspond to the loss of small neutral molecules. A common fragmentation pathway for carboxylic acids involves the loss of the hydroxyl group (-OH, mass of 17) or the entire carboxyl group (-COOH, mass of 45). miamioh.edu For amino acids, losses of water (H₂O) and ammonia (B1221849) (NH₃) are also common fragmentation patterns. nih.gov The peak at m/z 153 is consistent with the loss of a water molecule (171 - 18).

| m/z Value | Assignment | Reference |

|---|---|---|

| ~171.58 | Molecular Weight | mdpi.comnih.gov |

| 171 | Molecular Ion [M]⁺ | nih.gov |

| 172.3 | Protonated Molecular Ion [M+H]⁺ | guidechem.com |

| 155 | Fragment Ion | nih.gov |

| 153 | Top Fragment Ion Peak | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within a molecule, providing insights into its conjugated systems. mdpi.com The chromophores in this compound—the benzene (B151609) ring, the carboxylic acid group, and the amino group—contain π electrons and non-bonding electrons that can be excited by UV radiation, leading to characteristic absorption bands.

The UV-Vis spectrum of this compound, when analyzed in methanol (B129727), shows distinct absorption peaks that indicate the presence of these conjugated systems. mdpi.com Research has reported a maximum absorption peak (λmax) at 324 nm. mdpi.com Another study identified a series of absorbance peaks at 361 nm, 270 nm, and 220 nm. mdpi.com These absorptions are likely attributable to π-π* or n-π* electronic transitions within the aromatic ring and associated functional groups. The presence of multiple bands reflects the complex electronic environment of the molecule. mdpi.com

| Reported λmax (nm) | Reference |

|---|---|

| 324 | mdpi.com |

| 361, 270, 220 | mdpi.com |

X-ray Diffraction Studies on this compound and its Derivatives

X-ray diffraction is a definitive technique for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) analysis allows for the unambiguous determination of a molecule's three-dimensional structure in a crystal lattice. While the search results provide detailed crystallographic data for isomers such as 2-Amino-4-chlorobenzoic acid and 2-Amino-6-chlorobenzoic acid, specific SC-XRD studies detailing the crystal structure of this compound were not found. nih.govacs.org Such an analysis would reveal its specific crystal system, space group, and unit cell dimensions.

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample and to identify its crystalline phases. mdpi.com The PXRD pattern is a fingerprint of the crystalline solid. For related compounds, PXRD has been used to confirm the crystalline nature and purity of the bulk material synthesized. mdpi.com However, specific PXRD patterns for this compound were not available in the searched literature.

Theoretical and Computational Chemistry Studies of 2 Amino 3 Chlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 2-Amino-3-chlorobenzoic acid, these calculations are primarily performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for determining the electronic structure of molecules.

Density Functional Theory (DFT) has become the predominant method for studying the ground state properties of medium-sized organic molecules like this compound. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties. A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a split-valence basis set such as 6-311++G(d,p) to ensure high accuracy. researchgate.netresearchgate.net

A fundamental application of DFT is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule. mdpi.comnih.gov This process predicts key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the optimization process would typically be initiated from a plausible 3D structure and iterated until a stationary point on the potential energy surface is found. The resulting geometry corresponds to the molecule's most stable conformation. The predicted parameters from such calculations on similar molecules have shown excellent agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net

Table 1: Predicted Structural Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | ~1.75 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-N | ~1.38 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | C-C-Cl | ~120° |

| C-C-N | ~121° | |

| O=C-O | ~123° | |

| Dihedral Angle | O=C-O-H | ~0° or ~180° |

Note: The values in this table are representative estimates based on DFT calculations performed on analogous substituted benzoic acids. Actual values would be determined by specific DFT calculations on this compound.

The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. semanticscholar.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. semanticscholar.orgyoutube.com DFT calculations are highly effective for determining the energies of these orbitals. minoofar.com For substituted aminobenzoic acids, this energy gap is a key indicator of intramolecular charge transfer. researchgate.netsemanticscholar.org

Table 2: Calculated Electronic Properties of this compound

| Parameter | Predicted Energy (eV) |

| E(HOMO) | -5.9 to -6.2 eV |

| E(LUMO) | -1.8 to -2.1 eV |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 4.2 eV |

Note: These values are typical estimates derived from DFT/B3LYP level calculations on structurally similar aromatic compounds. researchgate.netresearchgate.net

The molecular dipole moment is a measure of the net polarity of a molecule, resulting from the non-uniform distribution of electron density. It is a vector quantity that points from the center of negative charge to the center of positive charge. DFT calculations can predict the magnitude and direction of the molecular dipole moment with considerable accuracy. qub.ac.uk This property is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, and influences the molecule's solubility in polar solvents and its interaction with external electric fields. For this compound, the presence of electronegative chlorine and oxygen atoms, along with the amino group, results in a significant permanent dipole moment.

Table 3: Predicted Dipole Moment for this compound

| Component | Predicted Value (Debye) |

| µₓ | Variable |

| µᵧ | Variable |

| µz | Variable |

| µ_total | ~2.5 - 3.5 D |

Note: The total dipole moment is an estimated value based on calculations for similar molecules. The individual components (µₓ, µᵧ, µz) depend on the molecule's orientation in the coordinate system.

Linear polarizability (α) and first hyperpolarizability (β) are tensor quantities that describe a molecule's response to an external electric field, and they are fundamental to the study of non-linear optical (NLO) materials. Polarizability relates to the induced dipole moment, while hyperpolarizability governs the second-harmonic generation (SHG) and other NLO phenomena. mdpi.com DFT calculations, particularly using the finite field approach, are a standard method for computing these properties. researchgate.net Molecules with significant intramolecular charge transfer, often indicated by a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, tend to exhibit high β values. The study of these properties for this compound can help assess its potential for use in NLO applications. researchgate.net

Table 4: Predicted Polarizability and First Hyperpolarizability of this compound

| Parameter | Predicted Value |

| Linear Polarizability (α_tot) | ~15 - 20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | ~5 - 10 x 10⁻³⁰ esu |

Note: Values are estimates based on computational studies of related aromatic carboxylic acids. researchgate.netresearchgate.net The unit 'esu' stands for electrostatic units.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. scribd.comresearchgate.net After geometry optimization, harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the normal modes of vibration of the molecule. Although the calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation, they can be brought into excellent agreement with experimental data by applying a uniform scaling factor. nih.gov This computational approach allows for the unambiguous assignment of spectral bands to specific molecular motions, such as the stretching of the N-H and O-H bonds, the carbonyl (C=O) stretch, and the various bending and stretching modes of the aromatic ring. ijtsrd.comresearchgate.net

Table 5: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Intensity (IR/Raman) |

| O-H Stretch | ~3500 - 3600 | Strong / Weak |

| N-H Asymmetric Stretch | ~3450 | Medium / Medium |

| N-H Symmetric Stretch | ~3350 | Medium / Medium |

| C-H Aromatic Stretch | ~3050 - 3100 | Medium-Weak / Strong |

| C=O Stretch | ~1680 - 1720 | Very Strong / Strong |

| N-H Scissoring | ~1620 | Strong / Medium |

| C-C Aromatic Stretch | ~1400 - 1600 | Strong-Medium / Strong-Medium |

| C-O Stretch | ~1250 - 1300 | Strong / Medium |

| C-N Stretch | ~1200 - 1250 | Strong / Medium |

| C-Cl Stretch | ~700 - 750 | Strong / Strong |

Note: Wavenumbers are representative values based on DFT calculations for substituted benzoic acids and anilines. researchgate.netijtsrd.com

Density Functional Theory (DFT) for Ground State Properties

NMR Shielding Constant Predictions (GIAO NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR parameters, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and effective approach for calculating NMR shielding tensors. This method resolves the issue of gauge-dependence, ensuring that the calculated magnetic properties are independent of the origin of the coordinate system. The GIAO approach is implemented in various quantum chemistry software packages and can be used with both Hartree-Fock and Density Functional Theory (DFT) methods.

While computational studies employing the GIAO method to predict the NMR shielding constants specifically for this compound are not detailed in the available literature, experimental NMR data for the compound have been reported. These experimental values serve as a crucial benchmark for future theoretical calculations.

Table 1: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| ¹H | 11.61 | Singlet, attributed to the carboxylic acid proton. |

| ¹H | 6.78 - 7.41 | Signals corresponding to C-H protons in the benzene (B151609) ring. |

Future GIAO-based studies would involve optimizing the molecular geometry of this compound and then calculating the isotropic magnetic shielding values, which can be converted into chemical shifts for direct comparison with the experimental data presented above.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the electronic properties and UV-Visible absorption characteristics of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is a preeminent computational method. It is an extension of DFT that allows for the calculation of electronic excited states, providing insights into electron transitions, absorption wavelengths, and oscillator strengths. The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional and basis set.

Specific TD-DFT calculations for the electronic excitations of this compound have not been found in the surveyed literature. However, experimental spectroscopic analysis shows distinct absorbance peaks, which correspond to electronic transitions within the molecule.

Table 2: Experimental UV-Vis Absorbance Peaks for this compound

| Wavelength (λmax) |

|---|

| 361 nm |

| 270 nm |

Source:

These experimentally observed peaks suggest the presence of conjugated systems within the molecule. A TD-DFT study on this compound would aim to calculate the vertical excitation energies, which correspond to these absorption maxima, and analyze the nature of the molecular orbitals involved in these transitions (e.g., π → π* or n → π*).

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable.

A detailed FMO analysis with specific energy values and orbital distributions for this compound is not available in the reviewed literature. Such a study would calculate the energies of the HOMO and LUMO and visualize their electron density distributions to predict the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. MEP maps are crucial in understanding intermolecular interactions and predicting chemical reactivity.

Typically, MEP maps use a color spectrum where:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green denotes areas of neutral or near-zero potential.

While MEP analysis has been performed on related molecules such as 3-chlorobenzoic acid, a specific MEP map for this compound has not been found in the available research. An MEP analysis of this molecule would be expected to show negative potential (red) around the oxygen atoms of the carboxyl group and potentially the nitrogen of the amino group, highlighting them as sites for electrophilic interaction. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the amino and carboxylic acid groups.

Noncovalent Interaction (NCI) Index Analysis

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial in determining the structure, stability, and function of molecules. The NCI index is a computational tool that allows for the visualization and characterization of these weak interactions in real space. It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s).

NCI analysis generates 3D plots where isosurfaces represent different types of noncovalent interactions, which are color-coded:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces signify weaker, attractive van der Waals interactions.

Red isosurfaces denote repulsive interactions, such as steric clashes.

Computational studies applying NCI index analysis specifically to this compound were not identified in the searched literature. This type of analysis would be particularly insightful for understanding potential intramolecular hydrogen bonding between the amino group and the carboxylic acid group, as well as how molecules of this compound might interact with each other in a condensed phase.

Conformational Analysis and Tautomerism Studies

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and the presence of different isomeric forms. Conformational analysis involves the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, key conformational questions would involve the orientation of the carboxylic acid and amino groups relative to the benzene ring.

Tautomerism involves constitutional isomers (tautomers) that readily interconvert, most commonly through the migration of a proton. For this compound, potential tautomerism could involve the transfer of a proton from the carboxylic acid group to the amino group, resulting in a zwitterionic form, or other forms like amine-imine tautomerism. The relative stability of different conformers and tautomers can be determined computationally by calculating their energies.

Although computational studies on the conformational analysis and tautomerism of similar molecules have been conducted, a specific investigation into these aspects for this compound is not present in the available literature. Such a study would be essential for a complete understanding of the molecule's structural dynamics and its behavior in different chemical environments.

Structure-Activity Relationship (SAR) Studies via Computational Methods